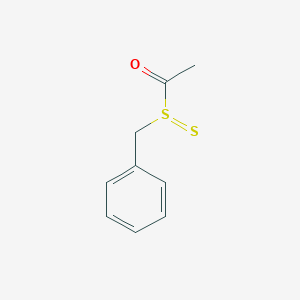
1-(Benzylsulfinothioyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfinothioyl)ethan-1-one is an organic compound with the molecular formula C9H10OS2 and a molecular weight of 198.31 g/mol It is characterized by the presence of a benzyl group attached to a sulfinothioyl moiety, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfinothioyl)ethan-1-one typically involves the reaction of benzyl mercaptan with ethanone derivatives under controlled conditions. One common method includes the use of Lawesson’s reagent or Bunte salts to introduce the sulfinothioyl group . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfinothioyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfinothioyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinothioyl group to thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted ethanone compounds .
Scientific Research Applications
1-(Benzylsulfinothioyl)ethan-1-one has several applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfinothioyl)ethan-1-one involves its interaction with various molecular targets. The sulfinothioyl group can undergo redox reactions, influencing cellular redox balance and potentially affecting enzyme activities. The compound may also interact with proteins and nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
1-(Hexylsulfinothioyl)ethan-1-one: Similar structure but with a hexyl group instead of a benzyl group.
1-(Methylsulfinothioyl)ethan-1-one: Contains a methyl group instead of a benzyl group.
Uniqueness
1-(Benzylsulfinothioyl)ethan-1-one is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H10OS2 |
|---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
1-benzylsulfinothioylethanone |
InChI |
InChI=1S/C9H10OS2/c1-8(10)12(11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
WNXMJOVXGMJDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)S(=S)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















